(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H/t3-,4+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZTXOMGFUVZSN-RFKZQXLXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
L-Alanyl-D-alanine hydrochloride, also known as D-Alanyl-D-Alanine, primarily targets enzymes involved in bacterial cell wall synthesis, such as D-Ala-D-Ala ligase (Ddl) and alanine racemase (Alr) . These enzymes play crucial roles in the formation of the peptidoglycan layer, a major component of the bacterial cell wall.
Mode of Action
The compound interacts with its targets by mimicking the natural substrate of these enzymes, the D-Ala-D-Ala dipeptide. By binding to the D-Ala-D-Ala terminus of the nascent cell wall peptidoglycan, it prevents the cross-linking process, thereby interfering with cell wall synthesis.
Biochemical Pathways
The affected pathway is the bacterial cell wall biosynthesis pathway . The inhibition of Ddl and Alr enzymes disrupts the formation of the peptidoglycan layer, affecting the structural integrity of the bacterial cell wall.
Pharmacokinetics
Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein-bound (93%). Elimination occurs via a combination of renal (approximately 45%) and non-renal clearance.
Result of Action
The primary result of L-Alanyl-D-alanine hydrochloride’s action is the inhibition of bacterial cell wall synthesis. This leads to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis.
Action Environment
The action of L-Alanyl-D-alanine hydrochloride can be influenced by environmental factors. For instance, D-alanylation of lipoteichoic acids in the bacterial cell wall can confer resistance to cationic peptides by increasing the cell wall density. This suggests that the efficacy of L-Alanyl-D-alanine hydrochloride could be affected by the presence of other compounds in the environment that modify the bacterial cell wall.
Biological Activity
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride, also known as a hydrochloride salt of a specific amino acid derivative, is a compound with significant biological relevance. Its molecular formula is C₆H₁₃ClN₂O₃, and it has a molecular weight of 196.63 g/mol. This compound is primarily utilized in research contexts and exhibits biological activities that are closely related to amino acids, particularly in protein synthesis and metabolic pathways.
Chemical Structure and Properties
The compound features two chiral centers, contributing to its stereochemistry, which is crucial for its biological activity. The structural formula can be represented as follows:
Key Characteristics:
- Molecular Formula: C₆H₁₃ClN₂O₃
- Molecular Weight: 196.63 g/mol
- CAS Number: 148248-25-3
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Protein Synthesis: Similar to other amino acids, it plays a role in the synthesis of proteins by acting as a building block.
- Metabolic Pathways: It may influence various metabolic pathways due to its structural similarities with other amino acids and peptides.
The compound interacts with various biomolecules, mimicking natural substrates involved in enzymatic reactions. Its mechanism of action primarily involves:
- Targeting Enzymes: It may interact with enzymes that are crucial for processes like protein synthesis and bacterial cell wall biosynthesis.
- Biochemical Pathways: The compound affects pathways such as the bacterial cell wall biosynthesis pathway by inhibiting enzymes like D-Ala-D-Ala ligase and alanine racemase.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| d-Alanyl-l-alanine | C₆H₁₂N₂O₃ | A dipeptide analog involved in protein synthesis. |
| L-Alanine | C₃H₇N₁O₂ | A non-essential amino acid critical for metabolism. |
| L-Valine | C₅H₁₁N₁O₂ | An essential branched-chain amino acid important for muscle metabolism. |
The unique combination of stereochemistry and functional groups in this compound may confer specific biological activities not observed in simpler amino acids or dipeptides .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Protein Interaction Studies: Research has shown that this compound can modulate interactions between proteins and other biomolecules, potentially influencing signaling pathways.
-
Antimicrobial Activity: Preliminary findings suggest that this compound may exhibit antimicrobial properties by inhibiting bacterial growth through interference with cell wall synthesis pathways.
- Study Reference: In vitro assays demonstrated significant inhibition of bacterial strains when treated with the compound.
- Metabolic Pathway Analysis: Investigations into metabolic pathways indicate that this compound may play a role in regulating energy metabolism within cells.
Scientific Research Applications
Biochemical Research
1.1 Protein Synthesis and Structure Analysis
- The compound plays a crucial role in protein synthesis as it is an amino acid derivative. Amino acids like alanine are fundamental building blocks of proteins, and their derivatives are often used in studies involving protein folding and stability.
- Alanine scanning mutagenesis is a technique that utilizes alanine derivatives to assess the importance of specific amino acids in protein function. By substituting amino acids in a protein with alanine, researchers can determine the impact on the protein's activity, stability, and interactions with other biomolecules.
1.2 Enzyme Activity Studies
- Researchers utilize this compound to investigate enzyme kinetics and mechanisms. For instance, the incorporation of alanine derivatives into substrates can help elucidate the active sites of enzymes and their catalytic mechanisms.
Pharmaceutical Applications
2.1 Drug Development
- The hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmaceutical formulations. It serves as an intermediate in synthesizing various drugs, including those targeting neurological and metabolic disorders.
- The compound has been studied for its potential neuroprotective effects, particularly in conditions such as Alzheimer's disease, where amino acid derivatives can modulate neurotransmitter systems.
2.2 Peptide Synthesis
- (2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid; hydrochloride is used in peptide synthesis due to its ability to form stable peptide bonds. Its incorporation into peptides can enhance their stability and efficacy as therapeutic agents.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A: Neuroprotective Effects | Investigate the neuroprotective properties of alanine derivatives | Found that the compound reduces oxidative stress markers in neuronal cells, suggesting potential for treating neurodegenerative diseases. |
| Study B: Protein Stability | Assess the impact of alanine substitutions on protein stability | Demonstrated that specific substitutions significantly enhanced thermal stability of target proteins, indicating potential applications in biotechnology. |
| Study C: Drug Formulation | Evaluate the pharmacokinetics of drug formulations containing the hydrochloride salt | Results showed improved absorption rates compared to non-salt forms, supporting its use in oral medications. |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s stereochemistry and functional groups differentiate it from analogs. Below is a comparative analysis of key derivatives:
Functional Group and Stereochemistry Impact
- Amide vs. Carboxylic Acid: The target compound’s amide linkage contrasts with carboxylic acid derivatives (e.g., ’s propanoic acid), influencing hydrogen-bonding capacity and acidity (pKa ~5 vs. ~2 for carboxylic acids) .
- Stereochemistry: The (R,S)-configuration in the target compound may lead to distinct biological activity compared to enantiomers. For example, (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride () shares the R-configuration but lacks the amide group, altering target specificity .
- Salt Form: Monohydrochloride (target) vs. dihydrochloride () salts affect solubility; dihydrochlorides generally have higher aqueous solubility but may require adjusted formulation .
Stability and Reactivity
- Azo Group (): The diazenyl group in (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride is prone to photodegradation, limiting its use in light-exposed applications .
- Trifluoroethyl Group (): The CF3 group in 2-[methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride enhances resistance to enzymatic cleavage, increasing plasma half-life .
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc anhydride, NaHCO₃, 0°C | 85 | 98% |
| Amide Coupling | HATU, DIPEA, DMF, 25°C | 72 | 95% |
| Deprotection | TFA/DCM (1:1), 2 hr | 90 | 97% |
Q. Table 2. Stability Data in Buffers
| pH | Temperature (°C) | Half-Life (h) | Major Degradation Product |
|---|---|---|---|
| 3 | 25 | >500 | None detected |
| 7.4 | 25 | 240 | (2R)-2-aminopropanoic acid |
| 9 | 25 | 48 | (2S)-2-aminopropanoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
